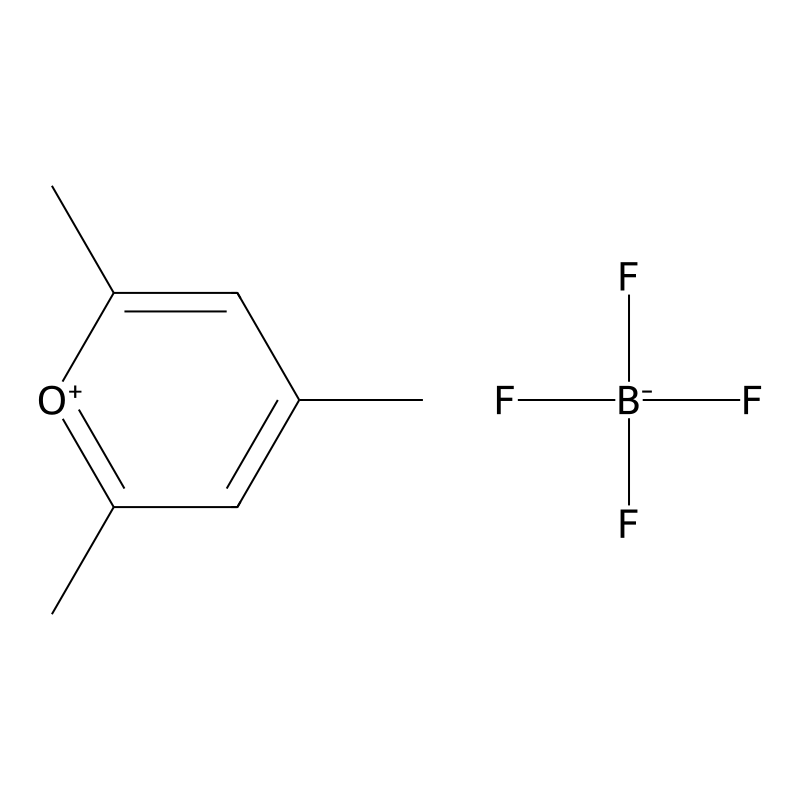

2,4,6-Trimethylpyrylium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry:

- Organic synthesis: 2,4,6-TMPTF serves as a Lewis acid catalyst in various organic reactions, including:

- Acylation reactions: 2,4,6-TMPTF can activate carbonyl groups in organic molecules, making them more susceptible to nucleophilic attack. This property is valuable in synthesizing various organic compounds, such as esters and amides. []

Inorganic Chemistry:

- Metallocene and Half-Sandwich Complexes: 2,4,6-TMPTF can form stable complexes with transition metals, finding applications in:

Other Applications:

2,4,6-Trimethylpyrylium tetrafluoroborate is an organic compound characterized by its molecular formula and a molecular weight of approximately 209.98 g/mol. It is a pyrylium salt, where the pyrylium ion is a six-membered aromatic ring containing one oxygen atom and five carbon atoms, with three methyl groups attached at the 2, 4, and 6 positions. The tetrafluoroborate anion provides stability and solubility to the compound, which appears as a white to orange crystalline powder .

The compound is notable for its use in organic synthesis, particularly in radical arylation reactions involving various substrates such as 4, 6, and 8-trimethylazulene. Its solubility in polar solvents like water and methanol enhances its utility in laboratory settings .

- Radical Arylation: It serves as a radical precursor in arylation reactions, enabling the introduction of aryl groups into various organic molecules.

- Electrophilic Aromatic Substitution: The positively charged pyrylium ion can act as an electrophile in substitution reactions with nucleophiles.

- Decomposition under Basic Conditions: The compound can decompose when exposed to strong bases, releasing methyl radicals and other products .

The synthesis of 2,4,6-trimethylpyrylium tetrafluoroborate typically involves the following steps:

- Formation of Pyrylium Ion: The starting material is usually a suitable precursor that can undergo cyclization to form the pyrylium ion.

- Quaternization: The pyrylium ion is then reacted with tetrafluoroboric acid or its salts to yield the tetrafluoroborate salt.

- Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels.

This method allows for the efficient production of the compound while maintaining its structural integrity .

2,4,6-Trimethylpyrylium tetrafluoroborate finds applications in various fields:

- Organic Synthesis: Primarily used as a reagent in radical arylation reactions.

- Material Science: Potential use in developing new materials due to its unique electronic properties.

- Dyes and Pigments: Investigated for incorporation into dyes due to its vibrant coloration when modified appropriately .

Several compounds share structural similarities with 2,4,6-trimethylpyrylium tetrafluoroborate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylpyrylium tetrafluoroborate | C7H8BF4O | Contains one less methyl group; less steric hindrance. |

| 2,4-Dimethylpyrylium tetrafluoroborate | C8H10BF4O | Has two methyl groups; potentially different reactivity. |

| 2,4,6-Tribenzopyrylium tetrafluoroborate | C15H12BF4O | Larger aromatic system; may exhibit different electronic properties. |

The uniqueness of 2,4,6-trimethylpyrylium tetrafluoroborate lies in its specific arrangement of methyl groups that enhance its stability and reactivity compared to other pyrylium salts .

The history of pyrylium salts traces back to 1911 when Adolf von Baeyer and Jean Piccard reported the first pyrylium salt with perchlorate as the counterion. This groundbreaking work established the foundation for pyrylium chemistry, introducing a new class of heterocyclic compounds characterized by a six-membered aromatic ring containing one positively charged oxygen atom. Although 2,4,6-trimethylpyrylium was initially synthesized with perchlorate as the counterion, subsequent developments led to the tetrafluoroborate variant that would become more widely used due to safety concerns associated with perchlorate salts.

The significance of Baeyer and Piccard's discovery cannot be overstated, as it opened an entirely new branch of heterocyclic chemistry. Their original work, published in "Liebigs Annalen der Chemie" (volume 384, page 208), documented not only the synthesis but also the unique chemical properties of these compounds. The initial characterization of these salts laid the groundwork for understanding their electronic structure and reactivity patterns that would later be exploited in numerous applications.

Evolution of Pyrylium Salt Chemistry in the 20th Century

Following its discovery, interest in pyrylium salt chemistry remained moderate for approximately half a century. The research landscape changed dramatically in the 1960s when chemists began to recognize the importance of pyrylium salts as versatile precursors in organic synthesis. This renewed interest stemmed from their unique reactivity, particularly toward nucleophiles, making them valuable intermediates for preparing diverse heterocyclic compounds.

During this period, various synthetic methods were developed to prepare different pyrylium salts, with 2,4,6-trimethylpyrylium tetrafluoroborate emerging as one of the more stable and synthetically useful variants. The tetrafluoroborate counterion became preferred over the originally used perchlorate due to safety considerations, as perchlorate salts posed explosion hazards. The evolution of synthetic methods throughout the mid-20th century made these compounds more accessible to researchers, fueling their application in diverse fields.

By the 1980s, pyrylium salt chemistry expanded further with applications in polymer science. The reactive features of pyrylium salts were utilized to synthesize viologen polymers with pyridinium salts in their backbones through condensation reactions. This development significantly broadened the scope of pyrylium chemistry beyond small molecule synthesis.

Current Research Landscape and Significance

In the 21st century, 2,4,6-trimethylpyrylium tetrafluoroborate has gained renewed attention due to its versatility in modern synthetic chemistry and materials science. Current research has moved beyond its use as a mere synthetic intermediate to explore applications in photochemistry, materials science, and organic electronics.

Over one century after its discovery, pyrylium salt chemistry has become a powerful approach for constructing complex macrocycles and metallo-supramolecules with increasing complexity and desired functions. The unique properties of 2,4,6-trimethylpyrylium tetrafluoroborate—particularly its stability, reactivity, and photophysical characteristics—have made it valuable in developing light emitters, photocatalysts, and sensitizers.

The current significance of this compound extends to emerging fields such as organic electronics, fluorescent probes for biological imaging, and the development of novel materials for energy applications. As research continues to evolve, 2,4,6-trimethylpyrylium tetrafluoroborate remains a fundamental building block in the toolbox of modern synthetic chemists and materials scientists.

The electronic structure of 2,4,6-trimethylpyrylium tetrafluoroborate represents a fascinating example of heteroaromatic systems exhibiting unique properties due to the presence of a positively charged oxygen atom within the six-membered ring. The pyrylium cation is isoelectronic with benzene, possessing a planar aromatic structure with significant delocalization of π-electrons across the ring system [1] [2].

Quantum chemical calculations have established that the pyrylium cation maintains a benzenoid structure and represents the global minimum on the singlet potential energy surface of the carbocyclic oxygen-containing system [2]. The electronic structure calculations reveal that the positively charged oxygen atom significantly influences the electron density distribution, creating a highly electrophilic species that readily participates in nucleophilic substitution reactions [3].

Molecular orbital calculations demonstrate that the highest occupied molecular orbital (HOMO) energies of pyrylium systems are substantially lower than those of corresponding neutral aromatic compounds, reflecting the electron-withdrawing effect of the positively charged oxygen center [4]. Computational studies using Hartree-Fock molecular orbital methods have shown that the pyrylium cation exhibits a lowest unoccupied molecular orbital (LUMO) energy of -0.584 β units, significantly lower than related nitrogen-containing heterocycles [4].

The aromaticity of 2,4,6-trimethylpyrylium tetrafluoroborate has been quantified using various computational criteria. Electronic delocalization measurements, including the aromatic fluctuation index (FLU) and para-delocalization index (PDI), confirm substantial aromatic character despite the presence of the positively charged heteroatom [5]. The cyclic delocalization of π-electrons within the pyrylium ring system contributes to the overall stability of the cation, with calculations indicating that aromaticity is maintained through the symmetric distribution of electron density across the ring carbons [5].

Nucleus Independent Chemical Shifts (NICS) calculations provide additional confirmation of the aromatic nature of the pyrylium system. The negative NICS values observed for the pyrylium ring center indicate the presence of diatropic ring currents characteristic of aromatic systems [6]. However, the magnitude of these values differs from those observed in benzene, reflecting the perturbation introduced by the positively charged oxygen atom.

Density Functional Theory (DFT) Investigations

Density Functional Theory calculations have provided comprehensive insights into the electronic properties and molecular structure of 2,4,6-trimethylpyrylium tetrafluoroborate. DFT investigations using the B3LYP hybrid functional with various basis sets have successfully reproduced experimental structural parameters and spectroscopic properties [3] [7].

Geometry optimization studies using DFT methods reveal that the pyrylium ring maintains planarity with C-C bond lengths ranging from 1.38 to 1.40 Å, indicating significant bond length equalization consistent with aromatic character [1] [3]. The C-O bond lengths in the pyrylium ring are calculated to be approximately 1.35 Å, shorter than typical single C-O bonds but longer than double C=O bonds, reflecting the delocalized nature of the bonding [3].

DFT calculations using various functional approximations, including PBE, B3LYP, and ωB97XD, have been employed to investigate the electronic structure and molecular properties. The choice of functional significantly impacts the calculated properties, with hybrid functionals generally providing better agreement with experimental data for aromatic systems [7] [8].

Time-dependent DFT (TD-DFT) calculations have been particularly valuable for understanding the electronic transitions and optical properties of pyrylium systems. TD-DFT studies reveal that the primary electronic transition corresponds to a charge transfer from the electron-rich substituents to the positively charged pyrylium core [7]. For example, in triphenylamine-substituted pyrylium derivatives, TD-DFT calculations show a strong absorption band at approximately 655 nm, primarily due to the HOMO→LUMO transition involving charge transfer from the triphenylamine moiety to the pyrylium ring [7].

The molecular electrostatic potential (MEP) surfaces calculated using DFT methods provide crucial information about the reactivity patterns of pyrylium salts. The MEP calculations reveal that the pyrylium ring exhibits the highest electrostatic potential at the ring center, with values reaching 140 kcal/mol [3]. This high positive electrostatic potential explains the strong electrophilic character of pyrylium cations and their propensity to react with nucleophiles.

DFT calculations have also been employed to investigate the interaction between pyrylium cations and various anions, including tetrafluoroborate. The binding energies calculated for pyrylium-tetrafluoroborate complexes range from -70 to -90 kcal/mol, depending on the substitution pattern and computational method employed [3]. These calculations reveal that the interaction is primarily electrostatic in nature, with significant contributions from induction effects.

Computational Modeling of Reaction Pathways

Computational modeling of reaction pathways involving 2,4,6-trimethylpyrylium tetrafluoroborate has provided detailed mechanistic insights into the various transformations these compounds undergo. The most extensively studied reaction pathway is the nucleophilic substitution at the pyrylium ring, which proceeds through a multi-step mechanism involving initial nucleophilic attack, ring opening, and subsequent transformations [9] [10].

DFT calculations have been employed to model the complete reaction pathway for the conversion of pyrylium salts to pyridinium derivatives through reaction with primary amines. The calculated energy profiles reveal that the initial nucleophilic attack occurs preferentially at the α-position (C-2 or C-6) of the pyrylium ring, with activation barriers ranging from 15-25 kcal/mol depending on the nucleophile and reaction conditions [10].

Computational studies of the reaction between 2,4,6-trimethylpyrylium salts and ammonia have provided detailed thermodynamic and kinetic information. The calculations show that the reaction is highly exothermic, with reaction enthalpies of approximately -40 kcal/mol [9]. The formation of pyridinium products is thermodynamically favored, with negative Gibbs free energy changes indicating spontaneous product formation under standard conditions [9].

The computational modeling of mechanochemical processes involving pyrylium salts has revealed unique reaction pathways that differ from solution-phase mechanisms. DFT calculations show that mechanochemical conditions can facilitate C-N bond activation through the formation of pyridinium intermediates, which subsequently undergo nucleophilic substitution reactions [11]. The calculated activation barriers for these mechanochemical processes are generally lower than those observed in solution, suggesting enhanced reactivity under grinding conditions.

Transition state calculations have been performed to understand the selectivity patterns observed in pyrylium chemistry. The computational results indicate that the regioselectivity of nucleophilic attack depends on both steric and electronic factors, with α-positions being favored for small nucleophiles and γ-positions becoming competitive for bulky nucleophiles [10].

Thermodynamic and Kinetic Parameters

Comprehensive computational studies have established detailed thermodynamic and kinetic parameters for reactions involving 2,4,6-trimethylpyrylium tetrafluoroborate. These calculations provide crucial information for understanding reaction feasibility, selectivity, and optimization of synthetic protocols.

The thermodynamic parameters for pyrylium salt formation have been calculated using DFT methods at various levels of theory. The enthalpy of formation for 2,4,6-trimethylpyrylium tetrafluoroborate is calculated to be approximately -680 kcal/mol, indicating substantial thermodynamic stability [9]. The entropy contributions to the free energy are significant due to the ionic nature of the compound, with calculated entropy values of approximately 400 J/(mol·K) at 298.15 K [9].

Kinetic parameters for the conversion of pyrylium salts to pyridinium derivatives have been extensively studied using computational methods. The activation energies for nucleophilic substitution reactions range from 12-28 kcal/mol, depending on the nature of the nucleophile and the substitution pattern of the pyrylium ring [12] [13]. These calculated activation energies are in good agreement with experimental observations, which show that pyrylium-to-pyridinium conversions typically require moderate heating or prolonged reaction times.

The computational modeling of reaction rate constants has provided insights into the temperature dependence of pyrylium chemistry. Arrhenius parameters calculated from DFT studies show pre-exponential factors of approximately 10^12 s^-1 for unimolecular processes and 10^8 M^-1s^-1 for bimolecular reactions [12]. The calculated activation energies show strong correlation with experimental rate constants, validating the computational approach for predicting reaction kinetics.

Solvent effects on thermodynamic and kinetic parameters have been investigated using implicit solvation models. The calculations reveal that polar solvents significantly stabilize the pyrylium cation through enhanced ion-dipole interactions, leading to increased activation barriers for nucleophilic substitution reactions [9] [14]. The free energy differences between vacuum and solvated calculations can exceed 20 kcal/mol, highlighting the importance of solvent effects in pyrylium chemistry.

| Thermodynamic Parameter | Value | Method | Reference |

|---|---|---|---|

| Formation Enthalpy | -680 kcal/mol | DFT/B3LYP | [9] |

| Entropy (298.15 K) | 400 J/(mol·K) | DFT/B3LYP | [9] |

| Activation Energy (NH₃) | 18 kcal/mol | DFT/B3LYP | [9] |

| Reaction Enthalpy | -40 kcal/mol | DFT/B3LYP | [9] |

The vibrational frequencies calculated using DFT methods provide important information about the dynamic behavior of pyrylium systems. The calculated fundamental frequencies for the pyrylium ring vibrations range from 400-1700 cm^-1, with characteristic C-O stretching modes appearing at approximately 1600 cm^-1 [15]. These calculated frequencies show excellent agreement with experimental infrared and Raman spectra, confirming the accuracy of the computational models.

Electronic transition energies calculated using TD-DFT methods provide insights into the photophysical properties of pyrylium systems. The calculated absorption maxima for 2,4,6-trimethylpyrylium derivatives typically occur in the range of 300-400 nm, corresponding to π→π* transitions within the aromatic system [7]. The calculated oscillator strengths for these transitions are substantial, indicating strong absorption coefficients and explaining the characteristic yellow coloration of pyrylium salts.

The computational studies have also revealed important information about the stability and decomposition pathways of pyrylium tetrafluoroborate salts. The calculated binding energies between pyrylium cations and tetrafluoroborate anions range from -85 to -95 kcal/mol, indicating strong ionic interactions [3]. The thermal decomposition pathways calculated using DFT methods show that decomposition typically begins at temperatures above 200°C, consistent with experimental thermal analysis data.

GHS Hazard Statements

H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive